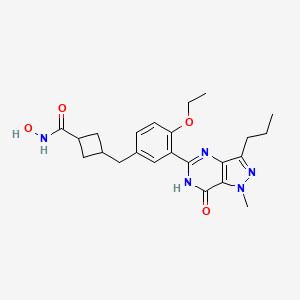![molecular formula C16H14N4O B606798 6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1628208-23-0](/img/structure/B606798.png)
6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C16H14N4O . It is a white solid and is often used in pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,19H,1-2H3;1H . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a white solid with a melting point of 332–334 °C . .Wissenschaftliche Forschungsanwendungen
Application in Esophageal Squamous Cell Carcinoma Research
Specific Scientific Field
Cancer Biology, specifically Esophageal Squamous Cell Carcinoma (ESCC).
Summary of the Application
CPI-455 has been used in research to study its effects on the proliferation and invasion of esophageal squamous cell carcinoma cells .
Methods of Application
The compound was applied to Eca-109 esophageal squamous cell carcinoma cells, and its effects were studied in relation to the expression of p53, Bax, Caspase-9, and Caspase-3 .
Results or Outcomes
CPI-455 induced apoptosis in Eca-109 cells via a mitochondria-mediated intrinsic apoptotic signaling pathway by regulating the expression of related genes .
Application in Ototoxicity Research
Specific Scientific Field
Otolaryngology, specifically Ototoxicity.
Summary of the Application
CPI-455 has been used in research to investigate its potential role in preventing cisplatin-induced ototoxicity .
Methods of Application
The effect of CPI-455 was assessed through various assays including apoptosis assay, immunofluorescence, flow cytometry, seahorse respirometry assay, and auditory brainstem response test .
Results or Outcomes
CPI-455 effectively prevented the death of hair cells and spiral ganglion neurons and increased the number of ribbon synapses in a cisplatin-induced ototoxicity mouse model .
Application in Oral Squamous Cell Carcinoma Research
Specific Scientific Field
Cancer Biology, specifically Oral Squamous Cell Carcinoma (OSCC).
Summary of the Application
CPI-455 has been used in research to study its effects on the stem-like properties of oral squamous cell carcinomas .
Methods of Application
The compound was applied to oral squamous cell carcinoma cells, and its effects were studied in relation to the expression of KDM5A .
Results or Outcomes
CPI-455 was found to be more effective in temozolomide (TMZ)-resistant glioblastoma cells than in TMZ-native cells .
Application in Glioblastoma Research
Specific Scientific Field
Cancer Biology, specifically Glioblastoma.
Summary of the Application
CPI-455 has been used in research to study its effects on the stem-like properties of glioblastoma cells .
Methods of Application
The compound was applied to glioblastoma cells, and its effects were studied in relation to the expression of KDM5A .
Results or Outcomes
Application in Kidney Disease Research
Specific Scientific Field
Nephrology, specifically Kidney Disease.
Summary of the Application
CPI-455 has been used in research to study its effects on the progression of kidney disease .
Methods of Application
The compound was applied to kidney cells, and its effects were studied in relation to the expression of KDM5A .
Results or Outcomes
CPI-455 was found to slow down the progression of kidney disease by regulating the expression of related genes .
Application in Neurodegenerative Disease Research
Specific Scientific Field
Neurology, specifically Neurodegenerative Diseases.
Summary of the Application
CPI-455 has been used in research to study its effects on the progression of neurodegenerative diseases .
Methods of Application
The compound was applied to neuronal cells, and its effects were studied in relation to the expression of KDM5A .
Results or Outcomes
CPI-455 was found to slow down the progression of neurodegenerative diseases by regulating the expression of related genes .
Application in Lung Cancer Research
Specific Scientific Field
Cancer Biology, specifically Lung Cancer.
Summary of the Application
CPI-455 has been used in research to study its effects on the proliferation and invasion of lung cancer cells .
Methods of Application
The compound was applied to lung cancer cells, and its effects were studied in relation to the expression of KDM5A .
Results or Outcomes
CPI-455 was found to inhibit the proliferation and invasion of lung cancer cells by regulating the expression of KDM5A .
Application in Alzheimer’s Disease Research
Specific Scientific Field
Neurology, specifically Alzheimer’s Disease.
Summary of the Application
CPI-455 has been used in research to study its effects on the progression of Alzheimer’s disease .
Results or Outcomes
CPI-455 was found to slow down the progression of Alzheimer’s disease by regulating the expression of KDM5A .
Application in Parkinson’s Disease Research
Specific Scientific Field
Neurology, specifically Parkinson’s Disease.
Summary of the Application
CPI-455 has been used in research to study its effects on the progression of Parkinson’s disease .
Results or Outcomes
CPI-455 was found to slow down the progression of Parkinson’s disease by regulating the expression of KDM5A .
Safety And Hazards
Eigenschaften
IUPAC Name |
7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21/h3-7,9-10,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXRQCOVGLGFIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

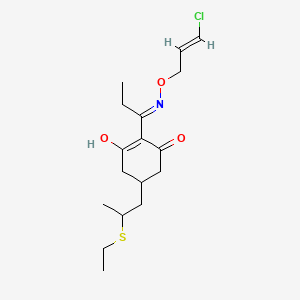

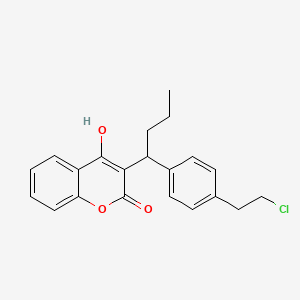
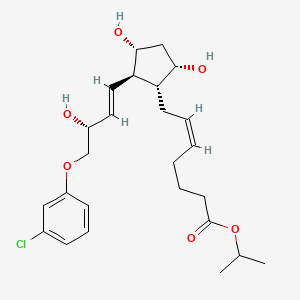
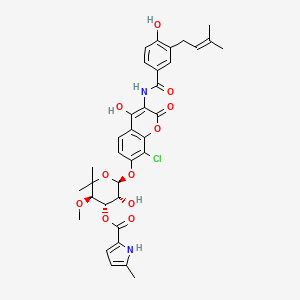
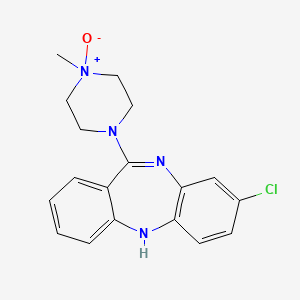
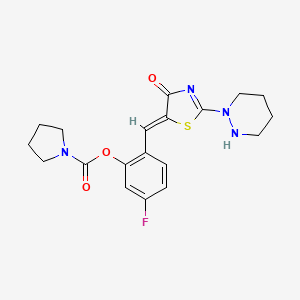
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)
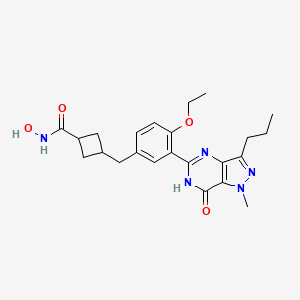
![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)
